molecular formula C13H15NO3 B1294541 Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate CAS No. 51535-00-3

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No. B1294541
CAS RN: 51535-00-3
M. Wt: 233.26 g/mol
InChI Key: WTRWSSDZHQOPJI-UHFFFAOYSA-N
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Patent
US04950674

Procedure details

A solution of 158.2 g (1.0 mole) of dimethylitaconate and 107.2 g (1.0 mole) of benzylamine in 750 ml of methanol was let stand at ambient temperature over the weekend. The solution was filtered and the filtrate was concentrated under reduced pressure to give an oil as residue. The oil crystallized when it was triturated with petroleum ether (30°-60° C.). The solid was collected by filtration and dried to yield 225.5 g (97%) of the title compound as a white powder. An analytical sample, m.p. 63°-65° C., was prepared from 2-propyl ether.
Quantity
158.2 g
Type
reactant
Reaction Step One
Quantity
107.2 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]([CH2:6][C:7](OC)=[O:8])=[CH2:5].[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CO>[CH3:1][O:2][C:3]([CH:4]1[CH2:6][C:7](=[O:8])[N:19]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:5]1)=[O:11]

Inputs

Step One
Name
Quantity
158.2 g
Type
reactant
Smiles
COC(C(=C)CC(=O)OC)=O
Step Two
Name
Quantity
107.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was let stand at ambient temperature over the weekend
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil as residue
CUSTOM
Type
CUSTOM
Details
The oil crystallized when it
CUSTOM
Type
CUSTOM
Details
was triturated with petroleum ether (30°-60° C.)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CN(C(C1)=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 225.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.